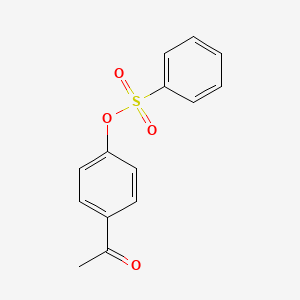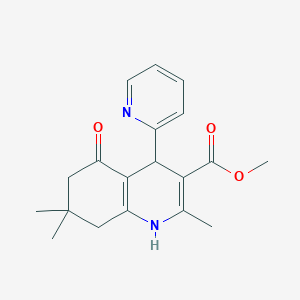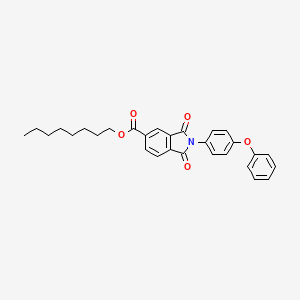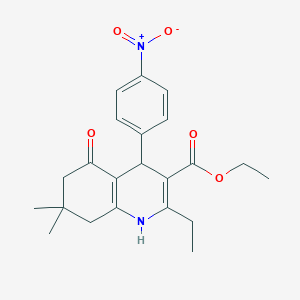
1,1'-Binaphthyl-2,2'-diyl bis(4-bromobenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Binaphthyl-2,2’-diyl bis(4-bromobenzoate): is a chemical compound with the molecular formula C34H20Br2O4 and a molecular weight of 652.344 g/mol . This compound is known for its unique structure, which consists of two naphthyl groups connected by a central axis, with each naphthyl group further bonded to a bromobenzoate moiety. It is often used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Binaphthyl-2,2’-diyl bis(4-bromobenzoate) typically involves the esterification of 1,1’-binaphthyl-2,2’-diol with 4-bromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: While specific industrial production methods for 1,1’-Binaphthyl-2,2’-diyl bis(4-bromobenzoate) are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-Binaphthyl-2,2’-diyl bis(4-bromobenzoate) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the bromobenzoate moieties can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The naphthyl groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
1,1’-Binaphthyl-2,2’-diyl bis(4-bromobenzoate) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of molecular interactions and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 1,1’-Binaphthyl-2,2’-diyl bis(4-bromobenzoate) is primarily based on its ability to interact with various molecular targets. The bromobenzoate moieties can participate in halogen bonding interactions, while the naphthyl groups can engage in π-π stacking interactions with aromatic systems. These interactions can influence the compound’s binding affinity and specificity towards different molecular targets, thereby modulating its biological and chemical effects .
Comparaison Avec Des Composés Similaires
1,1’-Binaphthyl-2,2’-diyl dibenzoate: This compound is similar in structure but lacks the bromine atoms, which can significantly alter its reactivity and applications.
1,1’-Binaphthyl-2,2’-diyl bis(3-nitrobenzoate):
1,1’-Binaphthyl-2,2’-diyl bis(4-methylbenzenesulfonate): The presence of sulfonate groups in this compound can result in different solubility and reactivity characteristics.
Uniqueness: 1,1’-Binaphthyl-2,2’-diyl bis(4-bromobenzoate) is unique due to the presence of bromine atoms, which can participate in specific halogen bonding interactions. This feature can enhance its utility in various applications, particularly in the design of new materials and in coordination chemistry .
Propriétés
Formule moléculaire |
C34H20Br2O4 |
|---|---|
Poids moléculaire |
652.3 g/mol |
Nom IUPAC |
[1-[2-(4-bromobenzoyl)oxynaphthalen-1-yl]naphthalen-2-yl] 4-bromobenzoate |
InChI |
InChI=1S/C34H20Br2O4/c35-25-15-9-23(10-16-25)33(37)39-29-19-13-21-5-1-3-7-27(21)31(29)32-28-8-4-2-6-22(28)14-20-30(32)40-34(38)24-11-17-26(36)18-12-24/h1-20H |
Clé InChI |
DSKCQMTTWUUARO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=C(C=C5)Br)OC(=O)C6=CC=C(C=C6)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-methylphenyl)-1-[4-[(2-methylphenyl)iminomethyl]phenyl]methanimine](/img/structure/B11705003.png)

![3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11705009.png)
![2,2'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dibromophenol)](/img/structure/B11705012.png)



![3-(9H-carbazol-9-yl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11705034.png)
![1,5-dimethyl-2-phenyl-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11705048.png)
![2-{[4-(Dimethylamino)phenyl]imino}benzo[DE]thiochromen-3-one](/img/structure/B11705055.png)
![methyl 4-({N-[(4-methylphenyl)sulfonyl]phenylalanyl}amino)benzoate](/img/structure/B11705061.png)
![3,4-Dibromo-6-ethoxy-2-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-YL)-1,3,5-triazin-2-YL]hydrazin-1-ylidene}methyl]phenol](/img/structure/B11705064.png)
